1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene
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Overview
Description
1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene is an organic compound that belongs to the class of phenylpropanes. This compound is characterized by the presence of a benzene ring substituted with an octyl group and a chain of three ethoxy groups, one of which is chlorinated. It is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene involves multiple steps:
Synthesis of 2-[2-(2-Chloroethoxy)ethoxy]ethanol: This intermediate is prepared by reacting ethanol with 2-chloroethanol to form 2-chloroethoxyethanol, which is then further reacted with ethanol to produce 2-[2-(2-chloroethoxy)ethoxy]ethanol.
Formation of the Final Compound: The intermediate 2-[2-(2-Chloroethoxy)ethoxy]ethanol is then reacted with 4-octylbenzene under specific conditions to form the final product.
Chemical Reactions Analysis
1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the ethoxy chains.
Scientific Research Applications
1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethoxy chains and the octyl group contribute to its hydrophobic and hydrophilic properties, allowing it to interact with various biological membranes and proteins .
Comparison with Similar Compounds
1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene can be compared with similar compounds such as:
Diethylene Glycol Bis (2-Chloroethyl) Ether: This compound has similar ethoxy chains but lacks the octyl group, making it less hydrophobic.
Triethylene Glycol Monochlorohydrin: This compound has a similar structure but with fewer ethoxy groups, affecting its solubility and reactivity.
1,2-Bis(2-chloroethoxy)ethane: This compound has two chloroethoxy groups but lacks the benzene ring and octyl group, resulting in different chemical properties.
The uniqueness of this compound lies in its combination of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
CAS No. |
66028-01-1 |
---|---|
Molecular Formula |
C20H33ClO3 |
Molecular Weight |
356.9 g/mol |
IUPAC Name |
1-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]-4-octylbenzene |
InChI |
InChI=1S/C20H33ClO3/c1-2-3-4-5-6-7-8-19-9-11-20(12-10-19)24-18-17-23-16-15-22-14-13-21/h9-12H,2-8,13-18H2,1H3 |
InChI Key |
FKZRSAZGVZJHSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)OCCOCCOCCCl |
Origin of Product |
United States |
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